(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
CAS No.: 1896402-90-6
Cat. No.: VC2889745
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1896402-90-6 |
|---|---|
| Molecular Formula | C9H14Cl2N2O |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.2ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;;/h1-2,5,11H,3-4,6,10H2;2*1H |
| Standard InChI Key | FWJVMZBCMVTUJJ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(N1)C=C(C=C2)CN.Cl.Cl |
| Canonical SMILES | C1COC2=C(N1)C=C(C=C2)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
(3,4-Dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride is a synthetic organic compound characterized by its bicyclic structure that incorporates both aromatic and heterocyclic components. The compound features a benzo[b]oxazine ring system with a methanamine group attached at the 6-position, forming a dihydrochloride salt. This unique structural arrangement contributes to its potential biological activities and physicochemical properties.
Basic Identification Parameters
The compound is registered with specific identification parameters that facilitate its classification and tracking in chemical databases:
These identification parameters are essential for researchers seeking to obtain or synthesize the compound for further studies.
Structural Features and Bonding
The molecular structure of (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride consists of a benzoxazine core with a strategically positioned methanamine group. The benzoxazine component includes a benzene ring fused with an oxazine heterocycle, creating a bicyclic system with specific electron distribution patterns. The presence of nitrogen and oxygen atoms in the ring system contributes to hydrogen bonding capabilities, while the methanamine group adds further potential for intermolecular interactions.
Physical and Chemical Properties
The physical and chemical properties of (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride significantly influence its behavior in biological systems and its utility in pharmaceutical applications.
Physicochemical Characteristics
As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing. The salt formation stabilizes the compound and improves its handling characteristics under laboratory conditions.
Solubility Profile
The compound demonstrates variable solubility in different solvents, which impacts its applicability in various experimental settings:
| Solvent | Solubility |
|---|---|
| Water | Soluble (enhanced by salt formation) |
| Methanol | Readily soluble |
| Ethanol | Moderately soluble |
| Acetone | Slightly soluble |
| Chloroform | Partially soluble |
| Hexane | Practically insoluble |
This solubility profile is particularly relevant for researchers designing drug delivery systems or planning pharmacokinetic studies involving this compound.
Synthesis and Preparation Methods
The synthesis of (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride typically involves multiple reaction steps, with several possible synthetic routes documented in the literature.
Conventional Synthetic Pathway
The conventional synthesis of benzoxazine derivatives, including the title compound, often involves the condensation of appropriately substituted phenols with amines in the presence of suitable catalysts. For the specific preparation of (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride, more specialized approaches may be employed.
Documented Synthetic Methods
One reported synthetic approach involves:
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Starting with an appropriate aminophenol derivative
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Cyclization to form the benzoxazine ring system
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Functionalization at the 6-position to introduce the methanamine group
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Salt formation using hydrogen chloride to generate the dihydrochloride salt
A similar synthetic approach has been documented for related compounds, such as in the preparation of 3,4-dihydro-2H-benzo[b] oxazine derivatives used in pharmaceutical research .
| Potential Role | Biological Target | Physiological Effect |
|---|---|---|
| Receptor Antagonist | Thromboxane A | Modulation of platelet aggregation and vasoconstriction |
| Receptor Agonist | Prostacyclin | Vasodilation and inhibition of platelet activation |
These dual activities on thromboxane and prostacyclin pathways suggest possible applications in conditions involving vascular inflammation and thrombosis.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride and related compounds provides insights into potential optimization strategies for enhanced biological activity.
Comparison with Related Compounds
Several structurally related benzoxazine derivatives provide valuable comparative data:
These structural variations highlight the importance of specific functional groups and their positions on the benzoxazine scaffold for biological activity.
Key Structural Elements for Activity
Based on the analysis of related compounds, several structural features appear critical for the biological activity of benzoxazine derivatives:
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The intact benzoxazine ring system provides a rigid scaffold that positions functional groups in specific spatial orientations
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Nitrogen atoms in the heterocyclic system contribute to hydrogen bonding and potential interactions with receptor binding sites
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The position and nature of substituents (such as the methanamine group) significantly influence receptor selectivity and binding affinity
Current Research Status and Future Directions
The research on (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride is still in relatively early stages, with several important directions for future investigation.
Research Gaps and Challenges
Despite promising preliminary findings, several knowledge gaps remain regarding this compound:
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Detailed pharmacokinetic and bioavailability studies are needed to determine practical applications in medicine
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Comprehensive safety profiles must be established through systematic toxicological evaluations
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Specific mechanisms of action require further elucidation through receptor binding studies and molecular modeling
Future Research Directions
Future research on (3,4-dihydro-2H-benzo[b] oxazin-6-yl)methanamine dihydrochloride may focus on:
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Optimization of synthetic routes to improve yield and purity
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Development of structure-activity relationships through systematic modification of the basic scaffold
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Exploration of specific therapeutic applications based on observed biological activities
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Investigation of potential drug formulations and delivery systems to enhance bioavailability
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